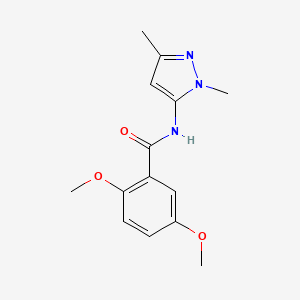

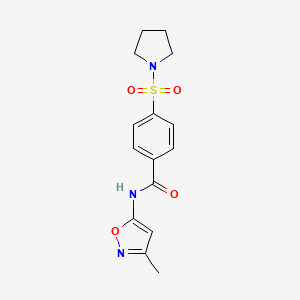

3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide” is a new compound capable of inhibiting the activity of SHP2 phosphatase . SHP2 phosphatase is a positive regulator of cellular signaling leading to proliferation, differentiation, and survival, and its constitutive activation is associated with oncogenesis . Therefore, compounds that can inhibit SHP2 phosphatase have potential therapeutic applications in various diseases, such as Noonan Syndrome, Leopard Syndrome, juvenile myelocytic leukemias, neuroblastoma, melanoma, acute myeloid leukemia, and cancers of the breast, lung, and colon .

科学研究应用

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. This reaction has found widespread use in synthetic chemistry due to its mild conditions and functional group tolerance . In the case of our compound, it can serve as an organoboron reagent in SM coupling reactions, enabling the construction of complex molecules.

Antimicrobial Activity

Thiophene derivatives, including those containing the isoxazole moiety, exhibit high antimicrobial activity against various microbial infections. Researchers have explored these compounds for their potential as antimicrobial agents . Our compound could be investigated further in this context.

Synthesis of Heterocyclic Compounds

3-Amino-5-methylisoxazole, a related compound, has been utilized in the synthesis of naphtho[1,2-e][1,3]oxazines. These heterocyclic structures have potential mosquito larvicidal activity . Our compound’s similar structure suggests it might participate in similar synthetic pathways.

Polymorphism Studies

Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds. Polymorphism studies provide insights into the behavior of such molecules . Investigating our compound’s polymorphic forms could be valuable.

Drug Discovery

Isoxazoles are commonly found in commercially available drugs. Their significance in drug discovery prompts the search for new eco-friendly synthetic strategies . Our compound’s unique structure could inspire novel drug candidates.

作用机制

Target of Action

Isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential .

Mode of Action

Isoxazole derivatives have been known to exhibit various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific mode of action can vary depending on the substitution of various groups on the isoxazole ring .

Biochemical Pathways

Given the wide range of biological activities exhibited by isoxazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Isoxazole derivatives have been known to exhibit a wide range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.

Action Environment

It’s worth noting that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

属性

IUPAC Name |

3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c1-7-6-10(18-16-7)15-13(17)12-11(14)8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLWFFBSLGHXEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)

![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)

![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)